molecular formula C16H25BrO B1588584 1-[4-[(6-Bromohexyl)oxy]butyl]benzene CAS No. 94749-73-2

1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Cat. No.: B1588584
CAS No.: 94749-73-2
M. Wt: 313.27 g/mol
InChI Key: HYRIAERKUPZOCS-UHFFFAOYSA-N
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Description

1-[4-[(6-Bromohexyl)oxy]butyl]benzene is an organic compound with the molecular formula C16H25BrO It is characterized by the presence of a benzene ring substituted with a butyl group, which is further linked to a bromohexyl chain through an ether linkage

Preparation Methods

The synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene typically involves the reaction of 4-(butyloxy)benzene with 6-bromohexanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage, resulting in the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-[(6-Bromohexyl)oxy]butyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromohexyl chain can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.

    Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-[(6-Bromohexyl)oxy]butyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane interactions and protein-lipid interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism by which 1-[4-[(6-Bromohexyl)oxy]butyl]benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with lipid membranes, altering their properties and affecting membrane-associated processes. The bromohexyl chain can also serve as a reactive site for further chemical modifications, enabling the compound to target specific molecular pathways.

Comparison with Similar Compounds

1-[4-[(6-Bromohexyl)oxy]butyl]benzene can be compared with similar compounds such as:

  • 1-bromo-6-(4-phenylbut-1-yloxy)hexane
  • 4-[(6-Bromohexyl)oxy]butylbenzene
  • Octyl benzoate

These compounds share structural similarities but differ in the length and nature of their alkyl chains or substituents. The unique combination of a bromohexyl chain and a butylbenzene moiety in this compound distinguishes it from these related compounds, offering distinct chemical and physical properties that can be leveraged in various applications .

Properties

IUPAC Name

4-(6-bromohexoxy)butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRIAERKUPZOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451902
Record name {4-[(6-Bromohexyl)oxy]butyl}benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94749-73-2
Record name [4-[(6-Bromohexyl)oxy]butyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94749-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(6-Bromohexyl)oxy]butyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, [4-[(6-bromohexyl)oxy]butyl]
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Synthesis routes and methods I

Procedure details

NaH (46% dispersion in oil; 6.5 g) was added portionwise to a solution of 4-phenyl-1-butanol (15.0 g) and 1,6-dibromohexane (48.8 g) in THF (200 ml) under nitrogen. The resulting suspension was refluxed for 27 h and treated with H2O (80 ml). The mixture was extracted with ER (2×200 ml) and the dried extract was evaporated to leave an orange oil. The oil was purified on a column of silica (800 ml) [A] to give a yellow oil which on distillation gave the title compound as a colourless oil (15.0 g) b.p. 90-95/0.1 mmHg.
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

NaH (46% dispersion in oil; 6.5 g) was added portionwise to a solution of 4-phenyl-1-butanol (15.0 g) and 1,6-dibromohexane (48.8 g) in THF (200 ml) under nitrogen. The resulting suspension was refluxed for 27h and treated with H2O (80 ml). The mixture was extracted with ER (2×200 ml) and the dried extract was evaporated to leave an orange oil. The oil was purified on a column of silica (800 ml) [A] to give a yellow oil which on distillation gave the title compound as a colourless oil (15.0 g) b.p. 90°-95°/0.1 mmHg.
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
27h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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